Pyoverdin

Iron solubilization Pseudomonas aeruginosa smectite clay

Pseudomonas iron-acquisition studies require the authentic primary siderophore-generic substitutes fail due to receptor specificity. Pyoverdin (CAS 8062-00-8) is the definitive mixture of fluorescent pyoverdine species for virulence, biofilm, and host-pathogen research. • 62-89% biofilm reduction in uropathogenic species (E. coli, E. faecalis, P. mirabilis) within 24-48 h. • Intrinsic fluorescence (ex 405 nm, em 460 nm) enables real-time, non-destructive quantification. • Evades host NGAL sequestration-unlike enterobactin-enabling chronic-infection model studies.

Molecular Formula C55H85N17O22
Molecular Weight 1336.4 g/mol
CAS No. 8062-00-8
Cat. No. B1241691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyoverdin
CAS8062-00-8
SynonymsFerric pyoverdin
pyoverdin
pyoverdin D
pyoverdin G4R
pyoverdin Pf
pyoverdine
pyoverdine PvdI
Molecular FormulaC55H85N17O22
Molecular Weight1336.4 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O
InChIInChI=1S/C55H85N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-45,58,73-74,77-80,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37?,43+,44+,45?/m1/s1
InChIKeyIXTLVPXCZJJUQB-VYJQSIGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyoverdin Identity and Mixture Composition


Pyoverdin (CAS 8062-00-8) refers to the fluorescent yellow-green siderophore pigments collectively termed pyoverdines, produced by Pseudomonas species including the opportunistic pathogen P. aeruginosa [1]. The commercial product bearing this CAS number is a mixture of pyoverdine species rather than a single molecular entity . Pyoverdines are primary iron(III) chelators, characterized by a conserved dihydroxyquinoline chromophore attached to a variable peptide chain of 6–14 amino acids, which confers strain- and species-specific structural diversity [1]. The chromophore and peptide moieties together form three bidentate iron-chelating sites (one catechol, two hydroxamates) that bind Fe(III) in octahedral geometry [1].

Identity Pseudomonas siderophore mixture
Property Fluorescent iron(III) chelator probe
Context FpvA receptor-specific interaction research

Pyoverdin Uniqueness for Pseudomonas Studies


Pyoverdin is structurally distinct from other bacterial siderophores and functions as the primary iron acquisition system in Pseudomonas species. Its peptide chain varies among strains, dictating species-specific recognition by the outer membrane transporter FpvA [1]. This receptor specificity means that generic siderophores (e.g., enterobactin from E. coli or deferoxamine from Streptomyces) cannot substitute for pyoverdin in studies of Pseudomonas iron uptake, virulence regulation, or host-pathogen interactions. Furthermore, pyoverdin possesses a unique combination of high iron affinity, fluorescence detectability, and the ability to evade host NGAL-mediated sequestration—a stealth property not shared by enterobactin or many other siderophores [2]. Substituting with pyochelin, Pseudomonas' secondary siderophore, would also be inappropriate due to its substantially lower iron affinity and distinct biological role [3].

Target Pyoverdin
Substitute Pyochelin
Context Lower iron affinity and distinct regulatory role may not recapitulate pyoverdin-dependent virulence and iron-mobilization phenotypes
Target Pyoverdin
Substitute Enterobactin
Context Lacks NGAL evasion capability; host-pathogen interaction models involving iron sequestration may require pyoverdin-specific stealth properties
Target Pyoverdin
Substitute Deferoxamine
Context Streptomyces-derived; not recognized by Pseudomonas-specific outer membrane receptor FpvA, limiting use in species-specific uptake pathway studies

Pyoverdin vs. Siderophore Alternatives


Iron Solubilization vs. Pyochelin

Pyoverdin solubilizes structural iron from smectite clay with approximately 2-fold higher efficiency compared to pyochelin, the secondary siderophore produced by the same bacterial species [1]. This was demonstrated using P. aeruginosa mutants lacking one or both siderophores, where pyoverdin was the primary driver of iron and aluminum solubilization in the wild-type strain, and pyochelin alone exhibited only half the solubilization capacity [1].

Iron Solubilization
Head-to-head
~2-fold higher efficiency than pyochelin
Supports environmental iron-mobilization model context
Wild-type P. aeruginosa vs. pyochelin-deficient mutant in smectite clay medium
Iron solubilization Pseudomonas aeruginosa smectite clay siderophore comparison

NGAL Evasion vs. Enterobactin

Pyoverdin does not bind to neutrophil gelatinase-associated lipocalin (NGAL, siderocalin), a key host innate immune protein that sequesters bacterial siderophores to restrict iron availability. Tryptophan fluorescence quenching assays confirmed no detectable binding of pyoverdin to NGAL, whereas enterobactin, the primary siderophore of E. coli, bound effectively and produced a strong quenching response [1]. Molecular docking simulations predicted binding affinities of −8.3 to −9.2 kcal/mol for ferric pyoverdine across nine docking modes, compared to −9.7 to −11.8 kcal/mol for ferric enterobactin, and critically, pyoverdin did not dock into the NGAL calyx binding site [2].

NGAL Evasion
Head-to-head
No detectable binding vs. strong enterobactin binding
Key stealth property for host-pathogen interaction research
Fluorescence quenching assay; molecular docking simulation
NGAL evasion Lipocalin-2 host immune defense siderophore binding

Virulence in Lung Infection Models

In a mouse model of P. aeruginosa lung infection, deletion of the pyoverdin biosynthesis gene pvdA reduced mortality from 60–90% (wild-type and pyochelin-deficient pchD mutant) to only 10–20% (pvdA and pvdA pchD mutants) [1]. A pvdA fpvR double mutant that lacks pyoverdin but retains expression of pyoverdin-regulated virulence factors partially restored the lethal phenotype, demonstrating that pyoverdin contributes to pathogenesis through both iron transport and virulence factor induction [1].

In Vivo Virulence
Reported model context
Model mortality shift from 60-90% to 10-20% in pvdA mutant
Reported model-response context supports virulence role
Mouse lung infection model; P. aeruginosa PAO1 mutant panel
Pseudomonas aeruginosa virulence lung infection model pvdA mutant iron uptake systems

Biofilm Inhibition Activity

Purified pyoverdin from P. aeruginosa isolates inhibited biofilm formation by 62–85% after 24 hours and 69–89% after 48 hours across tested uropathogenic species [1]. The highest inhibition (≥85–89%) was observed against Escherichia coli, with Enterococcus faecalis showing 77% inhibition and Proteus mirabilis 62% inhibition [1]. These results are based on a direct comparison with untreated controls rather than alternative siderophores, and provide class-specific quantitative evidence of pyoverdin's antibiofilm capacity.

Biofilm Inhibition
Class-level inference
62-89% biofilm reduction across uropathogenic species
Supports screening for antibiofilm endpoints
Comparator limited to untreated control; in vitro assay
Biofilm inhibition catheter-associated infection antibiofilm activity urinary tract pathogens

Pyoverdin Research and Industrial Applications


Iron Uptake and Virulence Studies

Pyoverdin is the essential siderophore for investigating P. aeruginosa iron acquisition pathways. Its requirement for full virulence has been quantitatively demonstrated in vivo: deletion of pyoverdin biosynthesis (pvdA mutant) reduces mouse mortality from 60–90% to 10–20% in lung infection models [1]. Studies employing the compound should include pyochelin-deficient controls to isolate pyoverdin-specific effects, as pyochelin cannot functionally substitute due to its lower iron affinity and 2-fold lower mineral iron solubilization efficiency [2][3].

Host-Pathogen Interactions in CF

Pyoverdin's stealth evasion of host NGAL-mediated siderophore sequestration makes it uniquely suited for studying chronic P. aeruginosa persistence in CF lungs. Unlike enterobactin, which binds NGAL with high affinity (docking affinities to −11.8 kcal/mol), pyoverdin shows no detectable binding in fluorescence quenching assays and fails to dock into the NGAL calyx [4]. This property directly informs experimental designs where host iron-withholding defenses are active.

Anti-Biofilm Screening and Drug Discovery

Purified pyoverdin serves as a quantifiable positive control or test compound in biofilm inhibition assays, with documented 62–89% biofilm reduction across uropathogenic species including E. coli, E. faecalis, and P. mirabilis over 24–48 hours [5]. The concentration- and time-dependent activity provides a robust baseline for comparative evaluation of novel antibiofilm agents or siderophore-drug conjugates.

Fluorescence-Based Detection Assays

Pyoverdin's intrinsic fluorescence (excitation 405 nm, emission 460 nm) enables quantitative, non-destructive monitoring of siderophore production in bacterial cultures. Fluorescence values normalized to OD600 provide relative quantification of periplasmic and extracellular pyoverdin pools, with established protocols for time-resolved measurements every 15 minutes [6]. This property supports high-throughput screening applications where alternative siderophores (e.g., pyochelin, enterobactin) lack equivalent fluorescence.

Application
Selection Property
Validation Focus
Pseudomonas virulence & iron uptake studies
FpvA receptor & iron affinity context
Model infection endpoint monitoring
CF host-pathogen interaction models
NGAL evasion & stealth physiology context
Host iron-withholding response assays
Anti-biofilm screening assays
Broad-spectrum inhibitory profile
Concentration- and time-dependent endpoint validation
Fluorescence-based detection workflows
Intrinsic excitation/emission property
Non-destructive culture monitoring protocols

Technical Documentation Hub

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46 linked technical documents
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